N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S and its molecular weight is 465.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent inhibition of cyclooxygenase-2 (cox-2) .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as cox-2, and inhibit their activity .
Biochemical Pathways
If it inhibits cox-2, it may affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are known to be water-soluble , which may influence their bioavailability.
Result of Action
If it inhibits cox-2, it may reduce the production of prostaglandins, potentially leading to anti-inflammatory effects .
Action Environment
Factors such as ph and temperature could potentially affect its stability and activity .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-24(2)12-7-13-25(21(26)15-10-11-16(27-3)18(14-15)29-5)22-23-20-17(28-4)8-6-9-19(20)30-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDKWIKCAHTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.